molecular formula C10H16O4 B13156973 Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13156973
M. Wt: 200.23 g/mol
InChI Key: XNSWPMHIEXPUJX-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiroheptane ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a ketone with an ethyl ester in the presence of an acid catalyst to form the spirocyclic structure . The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, and the process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and potential reactivity.

Biological Activity

Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS Number: 1936400-35-9) is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on available literature.

  • Molecular Formula : C10_{10}H16_{16}O4_4
  • Molecular Weight : 200.23 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity.
PropertyValue
CAS Number1936400-35-9
Molecular FormulaC10_{10}H16_{16}O4_4
Molecular Weight200.23 g/mol

Synthesis

The synthesis of this compound has been documented in various studies. Typically, it involves the reaction of appropriate dioxane derivatives with ethyl carboxylates under controlled conditions to yield the desired spiro compound. The synthetic route often includes steps such as cyclization and esterification.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds within the spirocyclic family. For instance, a study focusing on spiro[2.4]heptane derivatives indicated significant anticonvulsant effects when tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The most active compounds demonstrated protective indices that suggest a promising therapeutic potential against seizures .

Neurotoxicity Assessment

Neurotoxicity is a critical parameter in evaluating the safety profile of new compounds. In the aforementioned studies, neurotoxicity was assessed using the rotorod test, which evaluates motor coordination and balance in treated animals. Compounds with favorable anticonvulsant activity also exhibited acceptable levels of neurotoxicity, indicating a potential therapeutic window for clinical use .

Case Studies

  • Anticonvulsant Efficacy : A study published in European Journal of Medicinal Chemistry evaluated several spirocyclic compounds for their anticonvulsant activity. Among them, derivatives similar to this compound showed promising results with ED50 values indicating effective seizure protection .
  • Neurotoxicity Profile : In assessing the safety profile of these compounds, researchers found that while some exhibited potent anticonvulsant effects, they maintained a good safety margin with median toxic doses significantly higher than effective doses .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 5,5-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-4-12-8(11)7-10(14-7)5-9(2,3)13-6-10/h7H,4-6H2,1-3H3

InChI Key

XNSWPMHIEXPUJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(OC2)(C)C

Origin of Product

United States

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